2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
2-(4-Ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine family. These compounds are notable for their bioactive properties and diverse applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step processes. The starting materials include 4-ethylphenylamine and 3-methoxybenzyl chloride. The initial step involves the formation of a benzothiadiazine ring through cyclization reactions under controlled conditions, followed by oxidation to obtain the final product. The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve high yields.
Industrial Production Methods: Industrial-scale production of this compound requires optimization of the synthetic route to maximize efficiency and reduce costs. Key steps include the large-scale preparation of intermediates, precise control of reaction conditions, and purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Nucleophilic and electrophilic substitutions on the aromatic rings.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride.
Substitution: Conditions often involve strong bases or acids, depending on the substitution nature.
Major Products: The major products depend on the specific reactions but typically include modified benzothiadiazine derivatives with altered functional groups enhancing their bioactivity or chemical stability.
Scientific Research Applications
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its structure allows for interactions with various biological targets, making it a subject of interest in drug development.
Industry: The compound finds applications in material science, particularly in designing new polymers and organic semiconductors due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exerts its effects is primarily through interactions with specific molecular targets. These include enzymes, receptors, and other proteins involved in biological pathways. Its actions can result in the inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds:
2-(4-Methylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
2-(4-Phenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Unique Properties: The uniqueness of 2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide lies in its specific substitutions on the aromatic rings, which influence its chemical reactivity, stability, and biological activity. This makes it distinct from similar compounds and allows for tailored applications in various scientific fields.
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Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[(3-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-3-17-11-13-19(14-12-17)25-23(26)24(16-18-7-6-8-20(15-18)29-2)21-9-4-5-10-22(21)30(25,27)28/h4-15H,3,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOPYSYRMKQKCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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